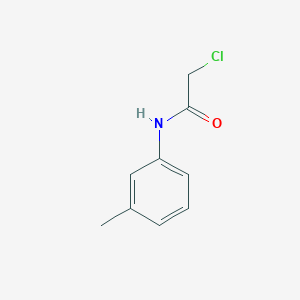

2-chloro-N-(3-methylphenyl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMACIQGUHXSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304587 | |

| Record name | 2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32428-61-8 | |

| Record name | 32428-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro N 3 Methylphenyl Acetamide

Optimized Acylation Protocols for N-Substituted Acetamides

The reaction of an amine with an acyl chloride, a classic example of nucleophilic acyl substitution, is the most direct route to N-substituted acetamides like 2-chloro-N-(3-methylphenyl)acetamide. The efficiency and selectivity of this transformation are highly dependent on the chosen reaction conditions.

Exploration of Reaction Conditions for 3-Methylaniline and Chloroacetyl Chloride

The synthesis of this compound is typically achieved by reacting 3-methylaniline (also known as m-toluidine) with chloroacetyl chloride. The optimization of this process involves a careful consideration of the solvent system, the role of the base, temperature, and reaction duration.

The choice of solvent can significantly influence the rate and outcome of the acylation reaction. Solvents can affect the solubility of reactants, stabilize intermediates, and influence the reaction pathway. A range of solvents have been employed for the synthesis of N-aryl chloroacetamides, each with its own merits.

For the synthesis of related N-aryl acetamides, various solvents have been utilized, including glacial acetic acid, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF). researchgate.netresearchgate.netarkat-usa.orgsphinxsai.com In a study on the acylation of anilines, a comparison of several solvents under catalyst-free conditions with acetic anhydride (B1165640) showed that water can be a highly effective medium, leading to excellent yields in a short time. neliti.com Another study on the acetylation of 4-nitrobenzyl alcohol demonstrated that toluene (B28343) was the most efficient solvent, followed by ethyl acetate (B1210297), acetonitrile (B52724), and dichloromethane. mdpi.com

For the synthesis of 2-chloro-N-aryl acetamides, a facile one-pot process has been developed using THF as the solvent at room temperature, affording high yields. sphinxsai.com The use of a biphasic system, such as water and dichloromethane, has also been reported to be effective, where the base neutralizes the formed HCl in the aqueous phase. researchgate.net

Table 1: Effect of Different Solvent Systems on the Acylation of Anilines

| Solvent | Reactants | Catalyst/Base | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tetrahydrofuran (THF) | Aniline (B41778), Chloroacetyl chloride | DBU | 3 h | 86 | sphinxsai.com |

| Dichloromethane (DCM) | Substituted anilines, Chloroacetyl chloride | Triethylamine (B128534) | Not Specified | Good | arkat-usa.org |

| Glacial Acetic Acid | Anilines, Chloroacetyl chloride | Sodium acetate | 2 h | Not Specified | researchgate.net |

| Water | Aniline, Acetic anhydride | None | 5 min | 90 | neliti.com |

| Toluene | 4-Nitrobenzyl alcohol, Acetic anhydride | Sodium bicarbonate | 24 h | >99 | mdpi.com |

The acylation of amines with chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct. A base is, therefore, essential to neutralize this acid and drive the reaction to completion. researchgate.net The choice and stoichiometry of the base can play a crucial role in the reaction's efficiency.

Commonly used bases include tertiary amines like triethylamine (TEA) and pyridine, as well as inorganic bases such as sodium acetate and potassium carbonate. researchgate.netresearchgate.netarkat-usa.orgneliti.com The reaction is often carried out in the presence of a base stronger than the amine reactant to effectively scavenge the generated HCl. researchgate.net

A comparative study on the synthesis of N-aryl acetamides using different bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (TEA), and 1,4-diazabicyclo[2.2.2]octane (DABCO) revealed that DBU in THF provided the best results, with yields ranging from 75% to 95%. sphinxsai.comiucr.org The reactions with TEA and DABCO were found to be incomplete even after extended reaction times, leading to lower yields. iucr.org This suggests that DBU may not only act as a base but could also play a catalytic role by activating the chloroacetyl chloride. iucr.org

In some procedures, an excess of the amine reactant itself is used to act as the base. researchgate.net Stoichiometric amounts of a base like sodium hydroxide (B78521) in a two-phase system (Schotten-Baumann conditions) are also a common practice. researchgate.net The use of a catalytic amount of a highly efficient base like DBU (e.g., 1.2 mmol for 6 mmol of aryl amine) can significantly increase the reaction rate and yield at room temperature. iucr.org

Table 2: Comparison of Different Bases for the Acylation of Aniline with Chloroacetyl Chloride in THF

| Base | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| DBU | 3 | 86 | sphinxsai.comiucr.org |

| TEA | >10 (incomplete) | Lower | iucr.org |

| DABCO | >10 (incomplete) | Lower | iucr.org |

Temperature and reaction time are critical parameters that must be optimized to maximize the yield and minimize the formation of byproducts. The acylation of anilines with chloroacetyl chloride is often an exothermic reaction, and temperature control is crucial, especially during the addition of the acyl chloride.

Many reported procedures for the synthesis of N-aryl chloroacetamides are conducted at room temperature. sphinxsai.comijpsr.info For instance, a facile one-pot synthesis using DBU in THF is carried out at room temperature for 3 to 6 hours, resulting in high yields. sphinxsai.com In some cases, the reaction is initiated at a lower temperature (e.g., 0°C) during the addition of chloroacetyl chloride to control the initial exotherm, and then allowed to warm to room temperature. chemicalbook.com

In a study on the amidation of phloretic acid with p-toluidine, the yield was found to increase with temperature up to 120-125°C, with no significant improvement at higher temperatures. nih.gov The optimal reaction time in that study was determined to be 2 hours. nih.gov This highlights the importance of systematically studying these parameters for each specific substrate pair to achieve the best possible outcome. For the synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide, the reaction was stirred for 4 hours at room temperature. neliti.com

Table 3: General Temperature and Time Parameters for N-Acylation Reactions

| Reactants | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline, Chloroacetyl chloride | Room Temperature | 3 h | 86 | sphinxsai.com |

| 4-Aminophenol, Chloroacetyl chloride | 0°C to Room Temp | 30 min stirring after addition | 89 | iucr.org |

| m-Aminophenol, Chloroacetyl chloride | Room Temperature | 4 h | 70 | neliti.com |

| Phloretic acid, p-Toluidine | 160-165°C | 2 h | 98 | nih.gov |

Mechanistic Investigations of Acylation Pathways

The reaction between 3-methylaniline and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction. researchgate.net The mechanism can be broken down into the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom of the resulting protonated amide, yielding the final product, this compound, and the protonated base. researchgate.net

The base plays a crucial role not only in neutralizing the HCl formed but also in shifting the equilibrium towards the product side. researchgate.net Kinetic studies on the reaction of chloroacetyl chloride with various nucleophiles in acetonitrile suggest that an addition-intermediate mechanism is the major reaction pathway. niu.edu The reactivity of acyl chlorides in such reactions is influenced by the electronic nature of the substituents. niu.edu

In the case of using a catalyst like DBU, a proposed mechanism suggests that DBU first displaces the chloride from chloroacetyl chloride, forming a more reactive acyl-DBU intermediate. This intermediate is then readily attacked by the aniline to form the amide, regenerating the DBU catalyst. iucr.org

Alternative Synthetic Routes

While the acylation of 3-methylaniline with chloroacetyl chloride is the most common method, alternative synthetic routes offer potential advantages in terms of starting materials, reaction conditions, or avoidance of hazardous reagents.

One alternative involves the use of 2-chloroacetic acid and a coupling agent. This approach avoids the use of the highly reactive and corrosive chloroacetyl chloride. Various peptide coupling agents can be employed to facilitate the amide bond formation between the carboxylic acid and the amine.

Another potential route is the reaction of 3-methylaniline with chloroacetic anhydride . Acid anhydrides are generally less reactive than acid chlorides, which can sometimes offer better control over the reaction.

A more distinct alternative is the C-amidoalkylation of an aromatic compound. For instance, a method has been developed for the synthesis of novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides by reacting aromatics with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in the presence of a strong acid. arkat-usa.org While not a direct synthesis of the target compound, this methodology showcases a different approach to forming related chloroacetamide structures.

Furthermore, a patent describes a novel two-step synthesis for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide (B32628), starting from p-nitroaniline. The process involves an initial acylation reaction followed by a methylation step. This suggests that multi-step synthetic strategies could also be devised for this compound, potentially starting from a modified 3-methylaniline precursor.

Multistep Synthesis via Chloroacetamide Intermediates

The most conventional and widely employed method for the synthesis of this compound involves the chloroacetylation of 3-methylaniline. This reaction is a subset of the broader class of N-aryl acetamide syntheses, which are fundamental transformations in organic chemistry.

The general approach involves the reaction of a substituted aniline, in this case, 3-methylaniline (also known as m-toluidine), with chloroacetyl chloride. benthamdirect.comirjmets.com This nucleophilic acyl substitution reaction typically proceeds by adding chloroacetyl chloride dropwise to a solution of the aniline. benthamdirect.com The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction. Common solvents for this transformation include glacial acetic acid, often with the addition of sodium acetate which acts as a buffer and a weak base. benthamdirect.com

A typical laboratory-scale synthesis involves dissolving 3-methylaniline in a suitable solvent, followed by the slow addition of chloroacetyl chloride under controlled temperature conditions. arabjchem.orgijpsr.info The reaction mixture is then stirred for a period to ensure complete reaction. The product, this compound, can then be isolated by precipitation upon pouring the reaction mixture into cold water, followed by filtration and recrystallization to afford the purified product. benthamdirect.com The yields for this type of reaction are generally reported to be good to excellent. For instance, the synthesis of the analogous 2-chloro-N-phenylacetamide has been reported with a yield of 79%. benthamdirect.com

The versatility of this method is demonstrated by its application to a wide array of substituted anilines to produce a diverse library of N-aryl chloroacetamides. irjmets.comijpsr.info These chloroacetamide intermediates are valuable precursors for the synthesis of various biologically active molecules and other fine chemicals. irjmets.com

Palladium-Catalyzed Coupling Approaches and Their Adaptability

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering an alternative to traditional methods. While direct palladium-catalyzed synthesis of this compound from 3-methylaniline and a chloroacetyl source is not extensively documented, related transformations highlight the potential of this approach.

For example, a palladium-catalyzed method has been developed for the synthesis of 2-chloro-N-phenylacetamide. rsc.org This reaction utilizes aniline and 2-chloro-N,N-dimethylacetamide as the starting materials. The reaction is catalyzed by a palladium(II) acetate/2,2'-bipyridine system in toluene at elevated temperatures. rsc.org This demonstrates the feasibility of forming the N-aryl acetamide bond through a palladium-catalyzed pathway.

The general adaptability of palladium catalysis in C-N bond formation is well-established and suggests that a similar strategy could be tailored for the synthesis of this compound. scbt.com Such an approach might involve the coupling of 3-methylaniline with a suitable chloroacetamide precursor under palladium catalysis. The key advantage of palladium-catalyzed methods often lies in their high efficiency and functional group tolerance, although the cost and toxicity of the metal catalyst are important considerations.

A plausible reaction scheme, adapted from the synthesis of 2-chloro-N-phenylacetamide, is presented below:

Table 1: Representative Palladium-Catalyzed Synthesis of a Related N-Aryl Acetamide

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Palladium(II) acetate / 2,2'-bipyridine | Aniline, 2-Chloro-N,N-dimethylacetamide | Toluene | 120 | 81 | rsc.org |

This table illustrates the conditions used for a similar compound, suggesting a starting point for the development of a palladium-catalyzed synthesis of this compound.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound, key considerations include the use of environmentally benign solvents, or the elimination of solvents altogether, and the maximization of atom economy.

Solvent-Free Synthesis Approaches

Solvent-free, or solid-state, synthesis offers significant environmental benefits by eliminating volatile organic compounds (VOCs). Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball milling), is a promising solvent-free technique. The synthesis of amides from acyl chlorides and anilines has been successfully demonstrated using mechanochemical methods. nih.gov This approach could be directly applicable to the reaction between chloroacetyl chloride and 3-methylaniline.

Another prominent solvent-free method is microwave-assisted synthesis. researchgate.net Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govsphinxsai.com The synthesis of various N-substituted acetamides has been efficiently achieved using microwave technology, often without the need for a solvent. irjmets.comresearchgate.net

Table 2: Green Synthesis Approaches for N-Aryl Acetamides

| Method | Key Features | Potential Application to Target Compound | References |

| Mechanochemistry | Solvent-free, uses mechanical force | Direct reaction of 3-methylaniline and chloroacetyl chloride via ball milling. | rsc.orgnih.govacs.org |

| Microwave-Assisted Synthesis | Solvent-free, rapid heating, faster reactions | Reaction of 3-methylaniline with a chloroacetylating agent under microwave irradiation. | irjmets.comresearchgate.netnih.gov |

| Aqueous Synthesis | Use of water as a green solvent | Reaction in a phosphate (B84403) buffer to mediate the chloroacetylation. | tandfonline.com |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The conventional synthesis of this compound from 3-methylaniline and chloroacetyl chloride generates hydrochloric acid as a byproduct. While the atom economy is inherently limited by this, strategies can be employed to minimize waste.

Furthermore, developing catalytic methods that can proceed under neutral conditions without the need for a stoichiometric base to neutralize the acid byproduct would enhance the atom economy. While not yet reported for this specific compound, the broader field of amide synthesis is actively exploring such catalytic systems. tandfonline.com The ideal "green" synthesis would involve a catalytic, solvent-free process that proceeds with 100% atom economy, a goal that continues to drive innovation in synthetic chemistry.

Chemical Reactivity and Transformation Pathways of 2 Chloro N 3 Methylphenyl Acetamide

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The most significant reaction pathway for 2-chloro-N-(3-methylphenyl)acetamide involves the nucleophilic substitution of the chlorine atom. This SN2 reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state. youtube.com A wide array of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can be employed to create a diverse library of derivatives. researchgate.net

The substitution of the chloride with oxygen-based nucleophiles, such as alkoxides or phenoxides, provides a direct route to ether derivatives. These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the more potent nucleophilic alkoxide or phenoxide anion. For instance, the reaction of N-aryl 2-chloroacetamides with substituted phenols or pyridin-3-ols in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) yields the corresponding aryloxyacetamide derivatives. researchgate.netneliti.com While specific examples for the 3-methylphenyl derivative are not extensively detailed, the general reactivity pattern is well-established for this class of compounds. researchgate.net

Table 1: Representative Reaction with Oxygen Nucleophiles

| Reactant | Nucleophile | Reagents/Conditions | Product |

| This compound | Phenol | K₂CO₃, DMF | N-(3-methylphenyl)-2-phenoxyacetamide |

| This compound | Ethanol (B145695) | NaOEt, Ethanol | 2-ethoxy-N-(3-methylphenyl)acetamide |

Amination of this compound involves its reaction with primary or secondary amines. This reaction leads to the formation of N-substituted glycine (B1666218) anilide derivatives, which are valuable building blocks in medicinal chemistry. The reaction typically proceeds under basic conditions to neutralize the hydrochloric acid formed as a byproduct. Both aliphatic and aromatic amines can serve as effective nucleophiles. ijpsr.inforesearchgate.net The reaction of various N-substituted chloroacetamides with heterocyclic amines, such as indole (B1671886) derivatives, has been shown to proceed efficiently in the presence of sodium hydride. researchgate.net

Table 2: Representative Reaction with Nitrogen Nucleophiles

| Reactant | Nucleophile | Reagents/Conditions | Product |

| This compound | Diethylamine | K₂CO₃, Acetonitrile (B52724) | 2-(diethylamino)-N-(3-methylphenyl)acetamide |

| This compound | Aniline (B41778) | NaHCO₃, Ethanol | N-(3-methylphenyl)-2-(phenylamino)acetamide |

Sulfur nucleophiles, such as thiols and thiolate anions, are particularly effective for substitution reactions with this compound due to the high nucleophilicity of sulfur. libretexts.orgmsu.edu These reactions lead to the formation of thioether derivatives. Research has demonstrated the successful reaction of N-aryl 2-chloroacetamides with sodium hydrogen selenide (B1212193) (NaHSe), a sulfur analogue, to produce diorganyl selenide compounds. ekb.eg Similarly, reaction with sodium sulfide (B99878) can be used to synthesize corresponding thioether products. These reactions are often carried out in an alcoholic solvent under an inert atmosphere. ekb.eg

Table 3: Reported Reaction with Chalcogen Nucleophiles

| Reactant | Nucleophile | Reagents/Conditions | Product Type | Yield | Reference |

| 2-chloro-N-(o-tolyl)acetamide | NaHSe | NaBH₄, H₂O, Ethanol, Argon atm. | Bis-(N-(o-tolyl)acetamide) selenide | - | ekb.eg |

| N-benzyl-2-chloroacetamide | Na₂S·2H₂O | Ethanol, Argon atm. | Thioether derivative | 82% | ekb.eg |

Oxidative Transformations of the Molecular Framework

Beyond nucleophilic substitution, the this compound molecule can undergo oxidative transformations, targeting either the aromatic ring or the methyl substituent.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The ring bears two directing groups: the acetamido group (-NHCOCH₂Cl) and the methyl group (-CH₃). Both are activating and ortho-, para-directing groups. Their positions, meta to each other, reinforce substitution at positions 2, 4, and 6 (relative to the acetamido group). Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield a mixture of di- and tri-substituted products at the available ortho and para positions of the phenyl ring. The specific reaction conditions would need to be controlled to manage the degree of substitution and avoid potential side reactions.

The methyl group on the phenyl ring represents a site for oxidation to a carboxylic acid. This transformation typically requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating in acidic or basic conditions. Such a reaction would convert this compound into 3-(2-chloroacetamido)benzoic acid. However, the harsh conditions required for this oxidation pose a significant challenge, as they could potentially lead to the hydrolysis of the amide bond or reaction at the chloromethyl group. Therefore, achieving this transformation selectively would require careful optimization of the reaction conditions.

Reductive Transformations of the Molecular Framework

The presence of two key reactive sites, the amide linkage and the chloro-functionalized carbon, allows for selective reductive transformations of this compound. These reductions can target either the amide group or the chloro functionality, leading to different structural outcomes.

Reduction of the Amide Group

The reduction of the amide group in this compound to an amine is a fundamental transformation that converts the acetamide (B32628) into an N-substituted ethylamine (B1201723) derivative. While specific studies on the reduction of this compound are not extensively detailed in publicly available literature, the reduction of amides is a well-established process in organic chemistry. organic-chemistry.orgyoutube.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. youtube.com

The expected product of such a reduction would be N-ethyl-3-methylaniline. However, the presence of the reactive C-Cl bond must be considered, as strong hydrides like LiAlH₄ can also reduce the chloro group simultaneously.

Catalytic methods, such as hydrosilylation using silanes in the presence of transition metal catalysts (e.g., platinum, yttrium), offer milder and more selective alternatives for amide reduction. organic-chemistry.org These methods have been shown to tolerate various functional groups, although the compatibility with an α-chloro substituent would require specific investigation. The choice of catalyst and silane (B1218182) can influence whether the C-O or C-N bond of the amide is cleaved. organic-chemistry.org

Table 1: Plausible Methods for Amide Group Reduction

| Reagent/Catalyst System | Expected Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | N-ethyl-3-methylaniline | A strong reducing agent, likely to also reduce the chloro group. |

| Platinum-catalyzed Hydrosilylation | N-ethyl-3-methylaniline | Offers potential for higher chemoselectivity, but specific conditions would need optimization. organic-chemistry.org |

Reduction of the Chloro Functionality

The selective reduction of the chloro functionality in this compound leads to the formation of N-(3-methylphenyl)acetamide. This transformation, known as reductive dehalogenation or hydrodechlorination, removes the chlorine atom and replaces it with a hydrogen atom, leaving the amide group intact.

Recent research has demonstrated effective methods for the reductive dechlorination of chloroacetamides, which are recognized as environmental pollutants. mdpi.comrsc.orgnih.gov One notable method involves the use of sodium borohydride (B1222165) (NaBH₄) catalyzed by zero-valent iron nanoparticles (ZVI-NPs). mdpi.com This system has been shown to efficiently dechlorinate monochloroacetamide to the non-toxic acetamide. The reaction proceeds under mild conditions and the catalyst, being ferromagnetic, can be easily recovered. mdpi.com

Studies on the transformation of chloroacetamides in the presence of environmental reagents like hydrogen sulfide and black carbon have shown that monochloroacetamides primarily undergo nucleophilic substitution rather than reductive dechlorination. nih.gov However, dedicated reductive systems achieve the desired transformation. The rate of hydrogenolysis has been observed to increase with the number of chlorine atoms on the acetyl group. rsc.org

Table 2: Reported Conditions for Reductive Dechlorination of Chloroacetamides

| Catalyst/Reagent | Substrate Example | Product | Key Finding | Reference |

|---|---|---|---|---|

| Zero Valent Iron Nanoparticles (ZVI-NPs) / NaBH₄ | Monochloroacetamide | Acetamide | Achieved 86% dechlorination in an aqueous medium. mdpi.com | mdpi.com |

Cycloaddition Reactions and Heterocyclic Ring Formation

The electrophilic nature of the carbon atom bearing the chlorine atom makes this compound an excellent precursor for synthesizing a wide array of heterocyclic compounds. researchgate.net The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, which often constitutes the initial step in a cyclization cascade.

Utilization as a Precursor for Imidazole (B134444) Derivatives

Imidazole derivatives are of significant interest due to their wide range of biological activities. mdpi.com this compound can serve as a key synthon for building the imidazole core. The general strategy involves the reaction of the chloroacetamide with a compound containing a pre-formed N-C-N fragment, such as an amidine.

The reaction sequence typically begins with the N-alkylation of a suitable nitrogen-containing nucleophile by this compound. For example, reaction with thiourea (B124793) would yield an isothiouronium salt intermediate, which can then undergo intramolecular cyclization upon treatment with a base to form a 2-aminoimidazole derivative. A similar strategy can be employed with other amidine systems to generate variously substituted imidazoles.

Applications in Thienopyridine and Pyrazole (B372694) Synthesis

The utility of N-aryl-2-chloroacetamides as precursors for thieno[2,3-b]pyridine (B153569) and pyrazole derivatives is well-documented. mdpi.comnih.govmdpi.com

Thienopyridine Synthesis: Recent studies have highlighted a robust pathway for the synthesis of thieno[2,3-b]pyridines using 2-chloro-N-arylacetamides as starting materials. nih.govacs.orgnih.gov The reaction involves the condensation of this compound with a suitable 2-mercaptonicotinonitrile (B1308631) derivative (e.g., 2-mercapto-3-cyano-4-methyl-6-phenylpyridine) in the presence of a base like sodium ethoxide. acs.org The reaction proceeds via an initial S-alkylation of the mercaptopyridine, followed by an intramolecular Thorpe-Ziegler type cyclization, where the methylene (B1212753) group attacks the nitrile carbon, leading to the formation of the fused thieno[2,3-b]pyridine ring system. nih.gov

Table 3: Synthesis of Thieno[2,3-b]pyridine Derivatives

| Reactant 1 | Reactant 2 | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-N-arylacetamide | 2-Mercaptonicotinonitrile derivative | Sodium Ethoxide / Ethanol | 3-Amino-thieno[2,3-b]pyridine-2-carboxamide | acs.org |

Pyrazole Synthesis: While the classical synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, 2-chloro-N-arylacetamides can be used to construct precursors for this cyclization. mdpi.comnih.gov For instance, this compound can react with a β-ketoester to introduce the acetamide moiety, and the resulting intermediate can then be cyclized with a hydrazine derivative.

Alternatively, a direct approach involves the reaction of a 5-aminopyrazole derivative with chloroacetyl chloride to yield a 2-chloro-N-(pyrazol-5-yl)acetamide. nih.gov By analogy, reacting this compound with a nucleophilic site on a pre-existing pyrazole ring can be used to synthesize more complex, functionalized pyrazole derivatives.

Pathways to Benzimidazolylthio and Other Nitrogen-Containing Heterocycles

The reactivity of the chloroacetyl group is widely exploited for the synthesis of various heterocycles through reaction with binucleophiles. researchgate.net

Benzimidazolylthio Derivatives: A straightforward pathway to benzimidazolylthio acetamides involves the nucleophilic substitution of the chlorine atom in this compound with the sulfur atom of 2-mercaptobenzimidazole (B194830) (2-MBI). nih.gov This reaction is typically carried out in a polar solvent in the presence of a base to deprotonate the thiol group of 2-MBI, enhancing its nucleophilicity. The resulting product is N-(3-methylphenyl)-2-((1H-benzo[d]imidazol-2-yl)thio)acetamide. This scaffold is of interest in medicinal chemistry due to the biological activities associated with both benzimidazole (B57391) and acetamide moieties. nih.gov

Other Nitrogen-Containing Heterocycles: The reaction of 2-chloro-N-arylacetamides with various nitrogen and sulfur nucleophiles opens pathways to a diverse range of heterocyclic systems. For example, reaction with thiosemicarbazide (B42300) can lead to the formation of aminothiadiazine derivatives, while reaction with thiourea can be used to construct aminothiazole rings. researchgate.net These reactions underscore the role of this compound as a versatile electrophilic partner in heterocyclic synthesis.

Table 4: Synthesis of Heterocyclic Derivatives

| Nucleophile | Resulting Heterocycle Core | General Reaction | Reference (by analogy) |

|---|---|---|---|

| 2-Mercaptobenzimidazole | Benzimidazolylthio | S-Alkylation | nih.gov |

| Thiosemicarbazide | Aminothiadiazine | S-Alkylation followed by cyclization | researchgate.net |

Conformational Analysis and Intermolecular Interactions of 2 Chloro N 3 Methylphenyl Acetamide

Solid-State Structural Elucidation via X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The analysis of 2-chloro-N-(3-methylphenyl)acetamide, also referred to as 3MPCA, by this technique provides a comprehensive understanding of its molecular and supramolecular architecture. nih.gov

The crystal structure of this compound was determined to be in the triclinic space group P-1. nih.gov The asymmetric unit, which is the smallest part of the crystal that can be repeated by symmetry operations to generate the entire lattice, contains two independent molecules of the compound. nih.govnih.gov This indicates slight conformational differences between the two molecules in the crystal environment. The crystal packing is characterized by these molecules being linked into infinite chains. nih.gov

Below is a table summarizing the crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.326 (3) |

| b (Å) | 9.742 (3) |

| c (Å) | 11.491 (4) |

| α (°) | 91.21 (1) |

| β (°) | 97.97 (1) |

| γ (°) | 98.08 (1) |

| Volume (ų) | 913.1 (5) |

| Z | 4 |

| Data sourced from Gowda et al. (2007). nih.gov |

A key conformational feature of substituted N-arylacetamides is the orientation of the N-H bond of the amide linkage relative to the substituents on the phenyl ring. This orientation can be described as either syn or anti. In the solid-state structure of this compound, the N-H bond adopts a syn conformation with respect to the meta-methyl group on the phenyl ring. nih.govnih.gov

This syn orientation is noteworthy because it contrasts with the conformations observed in other similarly substituted acetanilides. For instance, in 2-chloro-N-(3-nitrophenyl)acetamide and 2-chloro-N-(3-chlorophenyl)acetamide, the N-H bond is found in an anti position relative to the meta-nitro and meta-chloro substituents, respectively. nih.govnih.govnih.gov This highlights that the nature of the substituent—whether it is electron-donating (like a methyl group) or electron-withdrawing (like a nitro or chloro group)—can play a significant role in dictating the preferred molecular conformation in the crystalline state. nih.gov

The substituents on both the phenyl ring and the acetamide (B32628) side chain influence the molecule's conformation. The chloro-acetamide side chain in 2-chloro-N-(phenyl)acetamide has been observed with the C-Cl and C=O bonds in a syn conformation. researchgate.net The presence of the methyl group at the meta-position in this compound leads to the previously mentioned syn conformation of the N-H bond, a distinct feature when compared to other meta-substituted analogs. nih.gov The dihedral angle between the plane of the phenyl ring and the plane of the amide group is another important parameter, and in related compounds like 2-chloro-N-phenylacetamide, this angle is about 16.0°. researchgate.net

Hydrogen Bonding Networks in the Crystal Lattice

Intermolecular hydrogen bonds are fundamental interactions that govern the way molecules assemble in the crystal. In N-arylacetamides, the amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust and predictable supramolecular structures.

The crystal structure of this compound features distinct intermolecular N-H···O hydrogen bonds. nih.gov Since the asymmetric unit contains two molecules (let's call them Molecule 1 and Molecule 2), the hydrogen bonding pattern involves the N-H group of one molecule interacting with the carbonyl oxygen (C=O) of a neighboring molecule. Specifically, the hydrogen bonds are of the type N1—H1···O2 and N2—H2···O1, creating a dual-bonded linkage between adjacent molecules. nih.gov

The geometry of these hydrogen bonds is crucial for their strength and directionality. The table below provides the geometric parameters for the hydrogen bonds in the crystal structure of this compound.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1N···O2ⁱ | 0.86 | 2.15 | 2.962 (6) | 157 |

| N2—H2N···O1ⁱⁱ | 0.86 | 2.04 | 2.892 (6) | 174 |

| Symmetry codes: (i) x, y, z; (ii) x, y, z. Data represents interactions linking the two independent molecules in the asymmetric unit to their neighbors. Data sourced from related structural analyses. nih.gov |

The N-H···O hydrogen bonds are the primary interactions responsible for the formation of the main supramolecular motif in the crystal structure of this compound. These dual intermolecular hydrogen bonds link the molecules into infinite chains that propagate along the a-axis direction of the unit cell. nih.govnih.gov

This type of chain formation is a common and stabilizing packing motif in substituted acetanilides. iucr.org Using graph-set notation, this one-dimensional chain motif formed by amide-to-amide hydrogen bonds is often described as a C(4) chain. iucr.orgresearchgate.net The stability of the crystal is significantly enhanced by this network of hydrogen bonds, which holds the molecular chains together in a well-ordered, three-dimensional lattice. The consistency of this hydrogen-bonding framework across a range of N-arylacetamides, even with different substituents, underscores its robustness as a primary organizing force in the solid state of these compounds. iucr.org

Comparison of Geometric Parameters with Related Acetanilide (B955) Analogues

The three-dimensional arrangement of atoms in this compound and its intermolecular interactions in the solid state are best understood by comparing its geometric parameters with those of closely related structures. Para-substituted phenyl acetamides, particularly those bearing electron-donating or electron-withdrawing groups, serve as excellent benchmarks for this comparative analysis.

Structural Similarities and Differences with Para-Substituted Phenyl Acetamides

The crystal structure of this compound (3-MPCA) presents an interesting case for comparison with its para-substituted counterparts, such as 2-chloro-N-(4-methylphenyl)acetamide (4-MPCA) and 2-chloro-N-(4-nitrophenyl)acetamide (4-NPCA). The geometric parameters of 3-MPCA are generally similar to those of other acetanilides. nih.gov The asymmetric unit of 3-MPCA contains two independent molecules, a feature that provides insight into the range of conformational flexibility.

A key aspect of the conformation of these molecules is the relative orientation of the phenyl ring and the acetamide side chain. This is often described by the dihedral angle between the plane of the phenyl ring and the plane of the amide group. In 2-chloro-N-(4-hydroxyphenyl)acetamide, for instance, the molecule is significantly distorted from planarity, with a twist angle of 23.5 (2)° between the hydroxybenzene and acetamide groups. researchgate.net

The conformation of the N-H bond relative to the substituents on the phenyl ring is another critical parameter. In 3-MPCA, the N-H bond is oriented syn to the meta-methyl group. nih.gov This is in contrast to the anti conformation observed with respect to the meta-nitro group in 2-chloro-N-(3-nitrophenyl)acetamide. nih.gov This difference highlights the influence of the electronic nature of the substituent on the conformational preference.

The intermolecular interactions in the crystal lattice are also crucial for stabilizing the observed conformations. In 3-MPCA, dual intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov Similar hydrogen bonding patterns are observed in many related acetanilides, forming robust supramolecular architectures.

To illustrate the similarities and differences, a comparison of key geometric parameters between this compound and its para-substituted analogues is presented below.

| Parameter | This compound (Molecule 1) | This compound (Molecule 2) | 2-chloro-N-(4-methylphenyl)acetamide | 2-chloro-N-(4-nitrophenyl)acetamide |

| Bond Lengths (Å) | ||||

| C=O | Data not available | Data not available | Data not available | 1.227(3) |

| C-N | Data not available | Data not available | Data not available | 1.345(3) |

| Bond Angles (°) | ||||

| O=C-N | Data not available | Data not available | Data not available | 123.8(2) |

| Torsion Angles (°) | ||||

| C(phenyl)-N-C=O | Data not available | Data not available | Data not available | Data not available |

Note: Specific numerical data for some parameters were not available in the consulted literature. The table will be updated as more data becomes accessible.

Impact of Electron-Donating and Electron-Withdrawing Groups on Conformation

Electron-donating groups, such as the methyl group (-CH₃), increase the electron density in the phenyl ring. This can influence the adjacent C-N bond and the amide linkage. In contrast, electron-withdrawing groups, such as the nitro group (-NO₂), decrease the electron density of the ring.

Studies on substituted anilines have shown that electron-withdrawing substituents, especially at the para position, favor a more planar conformation and lead to a decrease in the C-N bond length. This is attributed to enhanced resonance between the nitrogen lone pair and the phenyl ring. Conversely, electron-donating groups can lead to a slight increase in the C-N bond length and a more tetrahedral geometry at the nitrogen atom.

In the context of 2-chloro-N-phenylacetamides, these effects are also observable. The comparison between 2-chloro-N-(4-methylphenyl)acetamide (with an electron-donating group) and 2-chloro-N-(4-nitrophenyl)acetamide (with a strong electron-withdrawing group) is particularly illustrative. The presence of the nitro group in 4-NPCA is expected to lead to a shorter C(phenyl)-N bond compared to 4-MPCA due to increased delocalization of the nitrogen lone pair into the electron-deficient ring.

The following table summarizes the expected and observed effects of electron-donating and electron-withdrawing groups on the key geometric parameters of the acetamide moiety.

| Parameter | Effect of Electron-Donating Group (e.g., -CH₃) | Effect of Electron-Withdrawing Group (e.g., -NO₂) |

| C(phenyl)-N Bond Length | Expected to be slightly longer | Expected to be shorter due to increased resonance |

| C=O Bond Length | Less affected directly, but can be influenced by changes in C-N bond character | May be slightly lengthened due to delocalization effects |

| Planarity (Aryl-Amide Dihedral Angle) | May allow for greater deviation from planarity | Tends to favor a more planar conformation |

| N-H Bond Conformation | Can influence the preference for syn or anti orientation relative to the substituent | Can influence the preference for syn or anti orientation relative to the substituent |

The interplay of these electronic effects with steric hindrance from the substituents ultimately determines the final, most stable conformation of the molecule in the solid state.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Profiling

N-(substituted phenyl)-2-chloroacetamides have demonstrated notable efficacy against a range of pathogenic microbes. The antimicrobial potential is often influenced by the specific substitution pattern on the phenyl ring.

Studies have shown that chloroacetamide derivatives are effective against various bacteria and yeasts. For instance, a series of twelve N-(substituted phenyl)-2-chloroacetamides were all found to be effective against the Gram-positive bacteria Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.gov Their efficacy was reported to be moderate against the yeast Candida albicans and less pronounced against the Gram-negative bacterium Escherichia coli. nih.gov

In another study, 2-chloro-N-(3-hydroxyphenyl)acetamide demonstrated appreciable activity against Gram-positive bacteria (Bacillus subtilis and S. aureus) and the Gram-negative bacterium E. coli, with zones of inhibition ranging from 8 to 14 mm. uran.uamdpi.com However, it showed weaker activity against Pseudomonas aeruginosa and no activity against the fungi C. albicans and Pichia anomala. uran.uamdpi.com The antibacterial activity of these compounds is often evaluated using methods like the agar-disc diffusion assay, where the diameter of the inhibition zone indicates the potency of the compound. uran.ua

| Compound Class | Pathogen | Observed Efficacy | Source |

|---|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus (Gram-positive) | Effective | nih.gov |

| N-(substituted phenyl)-2-chloroacetamides | MRSA (Gram-positive) | Effective | nih.gov |

| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli (Gram-negative) | Less Effective | nih.gov |

| N-(substituted phenyl)-2-chloroacetamides | Candida albicans (Yeast) | Moderately Effective | nih.gov |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Bacillus subtilis (Gram-positive) | Appreciable (8-14 mm inhibition) | uran.ua |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | S. aureus (Gram-positive) | Appreciable (8-14 mm inhibition) | uran.ua |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | E. coli (Gram-negative) | Appreciable (8-14 mm inhibition) | uran.ua |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Pseudomonas aeruginosa (Gram-negative) | Weak (6-12 mm inhibition) | uran.ua |

The antimicrobial action of chloroacetamide derivatives is strongly linked to the presence of the chlorine atom. Research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed that the chloro atom is directly related to its antibacterial potency. researchgate.net The addition of the chlorine atom to the precursor molecule made its antibacterial activity twice as potent. researchgate.net It is proposed that these compounds may act on penicillin-binding proteins, which are crucial enzymes in bacterial cell wall synthesis, ultimately leading to cell lysis. researchgate.netacs.org The chloroacetamide group itself is a reactive alkylating agent that can form covalent bonds with the thiol group of cysteine residues in proteins, potentially disrupting their function. nih.gov

The biological activity of chloroacetamides varies significantly with the position and nature of substituents on the phenyl ring. nih.gov High lipophilicity, which allows compounds to pass more easily through the phospholipid bilayer of cell membranes, is a key factor. nih.gov For example, N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were among the most active in one study, particularly against Gram-positive bacteria and pathogenic yeasts, due to their high lipophilicity. nih.gov

The presence of the chloro group on the acetamide (B32628) side chain is considered crucial for biological activity. researchgate.netacs.org Studies comparing N-(2-hydroxyphenyl) acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, showed that the non-chlorinated version had no activity against Candida albicans, while the chlorinated compound inhibited 96.6% of the fungal strains. researchgate.net This highlights that the addition of chlorine to the alpha carbon was essential for the molecule's activity. researchgate.netacs.org

Anticancer Activity Research

While specific research on the anticancer properties of 2-chloro-N-(3-methylphenyl)acetamide is not widely available, the broader class of chloroacetamide derivatives has been the subject of extensive investigation for its potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through multiple molecular mechanisms.

Substituted chloroacetamides have demonstrated cytotoxic activity against a range of human cancer cell lines, including those of the breast, prostate, oral cavity, and leukemia. uran.uaresearchgate.netnih.gov For example, certain 2-chloroacetamides bearing thiazole (B1198619) scaffolds showed significant cytotoxicity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.uauran.ua Other studies have identified potent derivatives against hepatocellular carcinoma (HepG-2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. researchgate.net

A primary mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death. nih.govtbzmed.ac.ir Phenylacetamide derivatives have been shown to trigger apoptosis by activating both intrinsic and extrinsic pathways. tbzmed.ac.ir This is evidenced by increased DNA fragmentation, a hallmark of apoptosis, observed through TUNEL assays. tbzmed.ac.ir The activation of effector caspases, such as caspase-3, is a critical step in the execution phase of apoptosis, and studies have confirmed that phenylacetamide derivatives can significantly increase caspase-3 activity in cancer cells. tbzmed.ac.ir Some chloroacetamide derivatives have also been investigated as potential inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse. researchgate.netnih.gov

| Compound Class | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| 2-Chloroacetamides with thiazole scaffolds | Jurkat (T-cell leukemia) | Significant cytotoxicity | uran.uauran.ua |

| 2-Chloroacetamides with thiazole scaffolds | MDA-MB-231 (Triple-negative breast cancer) | Significant cytotoxicity | uran.uauran.ua |

| Substituted Chloroacetamides | HepG-2 (Hepatocellular carcinoma) | Potent antiproliferative activity | researchgate.net |

| Substituted Chloroacetamides | HCT-116 (Colon cancer) | Potent antiproliferative activity | researchgate.net |

| Phenylacetamide derivatives | MCF-7 (Breast cancer) | Significant cytotoxic effects | tbzmed.ac.ir |

| Phenylacetamide derivatives | PC-12 (Pheochromocytoma) | High efficacy, apoptosis induction | tbzmed.ac.ir |

| Chloroacetamidine Anthrathiophenediones | T24 (Bladder cancer) | Strong apoptotic response, G2 cell cycle arrest | nih.gov |

The anticancer effects of chloroacetamides are underpinned by their ability to modulate key molecular pathways and protein expression levels. A common mechanism involves the alteration of the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies on phenylacetamide derivatives have shown they can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. tbzmed.ac.ir

Furthermore, some chloroacetamide derivatives are thought to exert their effects by inhibiting glutathione (B108866) S-transferase (GST), an enzyme often involved in drug resistance. uran.uauran.ua Molecular docking studies suggest that glutathione-2-chloroacetamide conjugates have a high binding affinity for GST, potentially leading to its inhibition. uran.ua Other molecular targets have also been identified; for instance, certain chloroacetamidine compounds were found to inhibit HRAS expression and down-regulate cyclin D1, leading to cell cycle arrest in the G2 phase. nih.gov In some cancer cell lines, N-hetaryl-2-cyanoacetamide derivatives have been shown to up-regulate caspases-3 and -9 while inhibiting the expression of metalloproteinases-2 and -9 (MMP-2 & MMP-9) and Vascular Endothelial Growth Factor (VEGF), indicating anti-metastatic and anti-angiogenic potential. nih.gov

Interactions with Pharmacological Targets

The interaction of this compound with specific pharmacological targets is not extensively documented in publicly available literature. However, research on the broader class of chloroacetamides provides insights into potential mechanisms of action.

Studies on other chloroacetamide derivatives have pointed towards the inhibition of several enzymes. For instance, some chloroacetamides have been identified as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a kinase involved in cell proliferation. nih.gov The chloroacetamide moiety in these compounds can act as an irreversible inhibitor. nih.gov Another key target for chloroacetamide herbicides is the elongase enzyme system, which is crucial for the biosynthesis of very-long-chain fatty acids in plants. uni.lu Specifically, they inhibit the condensing starter enzyme, VLCFA synthase. Although these findings are from different biological contexts, they highlight the potential of the chloroacetamide group to interact with and inhibit critical enzymes.

Specific receptor binding data for this compound is not currently published. The biological activity of chloroacetamides is often attributed to their chemical structure, which allows them to bind to active sites on receptors. nih.gov However, detailed studies identifying these specific receptors for this compound are yet to be conducted. Research on other N-aryl-2-chloroacetamides suggests that these molecules can interfere with various signaling pathways, which is often a consequence of enzyme inhibition or other molecular interactions. nih.gov

Comparative Biological Activity with Analogs

To understand the potential biological activities of this compound, it is useful to compare it with its structural analogs, tolfenamic acid and mefenamic acid. These compounds, belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), share a similar N-phenylacetamide core structure, but with a carboxyl group instead of the chloroacetyl group.

Tolfenamic acid and mefenamic acid are well-characterized drugs with established anti-inflammatory, analgesic, and antipyretic properties. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, they block the synthesis of prostaglandins, which are key mediators of inflammation and pain.

| Compound | Primary Mechanism of Action | Key Biological Activities |

| Tolfenamic Acid | Inhibition of COX-1 and COX-2 enzymes | Anti-inflammatory, Analgesic, Antipyretic |

| Mefenamic Acid | Inhibition of COX-1 and COX-2 enzymes | Anti-inflammatory, Analgesic, Antipyretic |

This table provides a summary of the primary mechanism and key biological activities of the structural analogs of this compound.

The biological activity of N-substituted chloroacetamides can be significantly influenced by the nature and position of substituents on the phenyl ring. nih.govnih.gov In this compound, the presence of a chlorine atom on the acetyl group and a methyl group at the meta-position of the phenyl ring are key structural features.

The chloroacetyl group provides the molecule with its reactive "warhead," which is crucial for some of its biological activities, such as potential enzyme inhibition. nih.gov Studies on other chloroacetamides have shown that the presence of a halogen on the acetyl group is important for their biological effects. mdpi.com

Emerging Biological Applications

While the pharmacological profile of this compound is not fully elucidated, research on the broader class of N-aryl-2-chloroacetamides suggests several potential therapeutic and other applications. These compounds have been investigated for a variety of biological activities beyond the traditional anti-inflammatory effects of their fenamate analogs. researchgate.net

Emerging areas of investigation for this class of compounds include:

Anticancer Activity: Several studies have reported the potential of substituted chloroacetamides as anticancer agents, with some showing activity against cancer stem cells. nih.gov

Antifungal and Antibacterial Activity: N-aryl-2-chloroacetamides have demonstrated activity against various fungal and bacterial strains. researchgate.net For example, 2-chloro-N-phenylacetamide has shown promise as an antifungal agent.

Herbicidal Activity: The inhibitory effect of chloroacetamides on plant-specific enzymes makes them effective herbicides. uni.lu

These findings suggest that this compound and its derivatives could be promising lead compounds for the development of new therapeutic agents and other bioactive molecules. Further research is needed to fully explore these potential applications and to understand the specific molecular mechanisms involved.

Potential in Anti-inflammatory Research

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the broader class of acetamide derivatives has demonstrated significant potential in this area. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

Research into various acetamide derivatives has provided insights into their anti-inflammatory mechanisms. For instance, studies on 2-(substituted phenoxy) acetamide derivatives have revealed that the presence of halogens on the aromatic ring can contribute to their anti-inflammatory activity. nih.govresearchgate.net This suggests that the chlorine atom in this compound could be a crucial feature for potential anti-inflammatory effects.

The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a well-established target for anti-inflammatory drugs. archivepp.com Molecular docking studies on 2-chloro-N,N-diphenylacetamide derivatives have shown their potential to bind to and inhibit COX-1 and COX-2 enzymes, which is a strong indicator of their prospective anti-inflammatory and analgesic properties. orientjchem.org This mechanism is central to the action of many non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.com

Furthermore, some acetamide derivatives have been investigated for their ability to modulate cellular responses to inflammatory stimuli. For example, certain acetamide compounds have been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential to mitigate oxidative stress associated with inflammation. researchgate.net

Table 1: Investigated Anti-inflammatory Activities of Structurally Related Acetamide Derivatives

| Derivative Class | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| 2-(Substituted phenoxy) acetamides | Anti-inflammatory | Halogen substitution on the aromatic ring enhances activity. | nih.govresearchgate.net |

| 2-Chloro-N,N-diphenylacetamides | COX Enzyme Inhibition (in silico) | Potential to bind to and inhibit COX-1 and COX-2 enzymes. | orientjchem.org |

| General Acetamide Derivatives | Inhibition of Inflammatory Mediators | Reduction of ROS and NO production in stimulated macrophages. | researchgate.net |

| Various Acetamide Derivatives | COX-2 Inhibition | Act as selective inhibitors of the COX-2 enzyme. | archivepp.com |

Exploration in Neuropharmacological Contexts (e.g., Antidepressant Potential of Derivatives)

The exploration of this compound as a scaffold for neuropharmacologically active compounds has yielded promising results, particularly in the development of novel antidepressant agents. The core structure of this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic efficacy in mood disorders.

A significant area of investigation has been the synthesis of derivatives of this compound and their subsequent evaluation for antidepressant activity. One notable study involved the reaction of 2-chloro-N-substituted-acetamides, including a methylphenyl derivative, with 2-mercaptobenzimidazole (B194830) to create a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov These synthesized compounds were then assessed for their antidepressant potential using established preclinical models, such as the tail suspension test and the forced swimming test in mice. nih.gov

The results of these studies were encouraging, with many of the synthesized derivatives exhibiting moderate to good antidepressant activity. nih.gov Notably, some of these novel compounds demonstrated a more potent antidepressant effect than established standard drugs like moclobemide, imipramine, and fluoxetine. nih.gov The antidepressant activity of these derivatives was found to be dose-dependent, with a dose of 30 mg/kg being identified as optimal in the animal models used. nih.gov

These findings underscore the potential of utilizing this compound as a foundational structure for the development of new antidepressant medications. The ability to modify the core molecule allows for the fine-tuning of its pharmacological properties, paving the way for the discovery of next-generation treatments for depressive disorders.

Table 2: Antidepressant Activity of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives

| Compound Type | Preclinical Model | Key Finding | Reference |

|---|---|---|---|

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | Tail Suspension Test & Forced Swimming Test (in mice) | Several derivatives showed moderate to good antidepressant activity, with some being more potent than standard drugs. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Substituent Effects with Biological Efficacy

The nature and position of substituents on the phenyl ring and the acetamide (B32628) side chain are critical determinants of the biological activity of 2-chloro-N-(3-methylphenyl)acetamide.

The presence of a chlorine atom on the alpha-carbon of the acetamide moiety is a key factor in the antimicrobial potential of this class of compounds. The chloro group is an electron-withdrawing group, which can influence the reactivity of the entire molecule. Its presence appears to be directly related to the potency of the observed antibacterial activity. nih.gov

Studies on various N-substituted chloroacetamides have consistently shown that these compounds are effective and selective microbial reagents. nih.gov For instance, research comparing N-(2-hydroxyphenyl)acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, demonstrated a significant increase in antifungal activity against Candida albicans. The non-chlorinated version showed no activity, whereas the chlorinated compound inhibited 96.6% of the tested strains, highlighting the crucial role of the chlorine atom. nih.gov This enhancement is attributed to the chlorine atom's ability to stabilize the molecule within the target enzyme's active site. nih.gov Furthermore, SAR studies on similar aryl acetamide series have indicated a preference for electron-withdrawing groups to enhance biological potency. nih.gov The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the ease with which the chlorine atom can be replaced by nucleophiles, a key step in many of its biological interactions. researchgate.net

The position of the methyl group on the phenyl ring influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The compound in focus, 2-chloro-N-(3 -methylphenyl)acetamide, is a meta-isomer.

A crystallographic study of this compound revealed that the conformation of the N-H bond is syn to the meta-methyl group. This is in contrast to the anti-conformation observed in 2-chloro-N-(3-nitrophenyl)acetamide. nih.gov The geometric parameters of the 3-methyl isomer are similar to those of the 4-methyl isomer, 2-chloro-N-(4-methylphenyl)acetamide. nih.gov

While subtle, the position of the methyl group can impact biological activity. For example, in a study of N-aryl mercaptoacetamides, it was noted that for mono-substituted compounds featuring a chlorine or methyl group, the position of the substituent did not have a significant effect on the biological response against certain metallo-β-lactamases. nih.gov However, in other contexts, positional changes can be more critical. Studies on hydroxylated chloro-N-phenylacetamides have shown variations in antimicrobial activity based on the position of the hydroxyl group. For instance, both 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide exhibited notable activity against B. subtilis, S. aureus, and E. coli, but showed weak activity against P. aeruginosa and no activity against C. albicans. neliti.com This suggests that the electronic and steric effects of substituents and their positions are finely tuned to specific biological targets.

| Compound | Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | B. subtilis | 12 | neliti.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | B. subtilis | 14 | neliti.com |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | S. aureus | 10 | neliti.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | S. aureus | 8 | neliti.com |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | E. coli | 11 | neliti.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | E. coli | 10 | neliti.com |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | P. aeruginosa | 6 | neliti.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | P. aeruginosa | 6 | neliti.com |

Conformational Flexibility and Its Influence on Reactivity and Binding

The ability of this compound to adopt different spatial arrangements, or conformations, is critical to its reactivity and how it binds to biological molecules.

The amide bond (C-N) in N-aryl acetamides has a partial double bond character due to resonance, which restricts free rotation. nih.govmsu.edu This restriction leads to the existence of conformational isomers (conformers) and a significant energy barrier to rotation. msu.edu The barrier to rotation about the C-N bond in simple amides like formamide (B127407) is over 18 kcal/mol. msu.edu For N-cycloalkenyl-N-benzyl α-haloacetamide derivatives, these barriers have been measured to be in the range of 10 to 18 kcal/mol. acs.org

The planarity of the amide group is a key structural feature, with the atoms involved preferring a coplanar arrangement to maximize resonance stabilization. imperial.ac.uk The torsional angle, or dihedral angle, describes the rotation around a specific bond. In this compound, the crystal structure shows a specific conformation where the N-H bond is syn to the methyl group. nih.gov The orientation of the aryl ring relative to the amide plane is also a crucial conformational parameter. Steric hindrance can force the N-aryl ring to rotate out of co-planarity with the amide C-N bond, which can attenuate the resonance effects of substituents. nd.edu

| Compound Type | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| Formamide | >18 | msu.edu |

| N-Methylformamide | >19 | msu.edu |

| Methyl Formate (Ester) | 12-13 | msu.edu |

| N-cycloalkenyl-N-benzyl α-haloacetamides | 10-18 | acs.org |

In solution, molecules like this compound are not static but exist as a dynamic equilibrium of different conformations. researchgate.net The conformational preferences of aromatic amides in solution depend on factors like π-electron densities of the N-aromatic moieties and the three-dimensional relationship between the carbonyl oxygen and these moieties. acs.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For N-substituted chloroacetamides, QSAR studies have been instrumental in understanding how various structural features contribute to their antimicrobial effects. nih.gov

In a typical QSAR study, a series of related compounds, such as substituted 2-phenoxy-N-phenylacetamides, are analyzed. ijpacr.com Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as charges on atoms and energy of molecular orbitals (e.g., HOMO and LUMO). mdpi.com

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobicity descriptors: Such as the partition coefficient (logP). mdpi.com

These descriptors are then used to build a mathematical model that predicts the biological activity (e.g., inhibitory concentration, IC50). For a series of N-(substituted phenyl)-2-chloroacetamides, a QSAR study showed that factors like lipophilicity and topological polar surface area (TPSA) were important for their activity. nih.gov For example, compounds with TPSA in the optimal range of 46.17 to 52.89 Ų were found to have favorable permeability. nih.gov Such models provide valuable insights into the structural requirements for activity and can guide the design of new, more potent derivatives. ijpacr.comnih.gov

| Model Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.9469 | Indicates a strong correlation between the descriptors and the activity. |

| q² (Cross-validated r²) | 0.8933 | Measures the predictive ability of the model (internal validation). |

| pred_r² (External validation) | 0.7128 | Measures the predictive ability on an external set of compounds. |

| Key Descriptors | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | |

| Reference: ijpacr.com |

Ligand-Target Interactions: Key Binding Features

The primary mechanism of action for many chloroacetamide compounds involves their ability to act as electrophiles, forming covalent bonds with nucleophilic residues in biological targets. nih.govnih.gov This irreversible or slowly reversible binding often leads to potent and sustained inhibition of enzyme function. nih.govjst.go.jp

The key binding feature of this compound and related compounds is the electrophilic chloroacetyl group (-C(O)CH₂Cl). The chlorine atom acts as a leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. nih.gov In biological systems, the most common nucleophilic target for this reaction is the thiol group of a cysteine residue within the active or allosteric site of an enzyme. nih.govnih.gov

Mass spectrometry studies on related chloroacetamide herbicides and inhibitors have provided direct evidence for this covalent modification. nih.govnih.gov For example, the herbicide metazachlor (B166288) was shown to covalently bind to the active site cysteine of plant chalcone (B49325) synthase. nih.gov Similarly, a library of chloroacetamide fragments was used to identify inhibitors of the bacterial enzyme MurA, with the most potent compounds confirmed to form a covalent bond with Cys115 in the active site. nih.gov This covalent interaction is often time-dependent and irreversible, leading to the inactivation of the target enzyme. nih.govnih.gov

Beyond the covalent bond, non-covalent interactions also play a crucial role in the initial binding and orientation of the inhibitor. For this compound, the phenyl ring and its methyl substituent can engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein. Furthermore, the amide group (-NH-C=O) is capable of forming hydrogen bonds. nih.gov X-ray crystallography of this compound has shown that in the solid state, molecules are linked by intermolecular N-H···O hydrogen bonds, demonstrating the capacity of the amide moiety to participate in such critical interactions. nih.govnih.gov These non-covalent forces help to position the electrophilic chloroacetyl group correctly for the subsequent covalent reaction, contributing to the inhibitor's affinity and specificity. jst.go.jp

Table 3: Summary of Ligand-Target Interaction Features

| Interaction Type | Molecular Feature | Biological Target Residue/Region | Significance |

| Covalent Bonding | Electrophilic Chloroacetyl Group | Nucleophilic Cysteine Thiol Group | Leads to irreversible or slowly reversible inhibition of the target enzyme. nih.govnih.gov |

| Hydrogen Bonding | Amide Linkage (N-H and C=O) | Polar residues (e.g., Asp, Gln, Asn) in the binding pocket | Orients the inhibitor and contributes to binding affinity. nih.gov |

| Hydrophobic Interactions | Phenyl Ring, Methyl Group | Hydrophobic pockets/regions of the target protein | Enhances binding affinity and selectivity. nih.gov |

| van der Waals Forces | Entire Molecule | Complementary surfaces of the binding site | Contributes to the overall stability of the ligand-target complex. |

This table outlines the key binding features generalized for the chloroacetamide class, with specific relevance to the structural components of this compound.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the molecule's properties. A 2022 study by T. S. Renuga Devi and colleagues utilized the B3LYP functional with a 6-311++G(d,p) basis set to perform a comprehensive analysis of 2-chloro-N-(3-methylphenyl)acetamide.

The electronic architecture of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. For this compound, the calculated HOMO-LUMO energy gap is reported to be 5.116 eV, suggesting a high degree of stability.

These frontier orbital energies are used to calculate various global reactivity descriptors that quantify the molecule's reactive tendencies.

Table 1: Calculated Electronic and Reactivity Descriptors for this compound Data derived from DFT/B3LYP/6-311++G(d,p) calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.494 |

| LUMO Energy | -1.378 |

| Energy Gap (ΔE) | 5.116 |

| Ionization Potential (I) | 6.494 |

| Electron Affinity (A) | 1.378 |

| Global Hardness (η) | 2.558 |

| Global Softness (S) | 0.195 |

| Electronegativity (χ) | 3.936 |

| Chemical Potential (μ) | -3.936 |

| Electrophilicity Index (ω) | 3.033 |

Theoretical calculations can accurately predict spectroscopic data, which serves to validate experimental findings and aid in structural elucidation. The vibrational frequencies for this compound have been calculated using DFT methods. These theoretical values for Fourier-transform infrared (FT-IR) and FT-Raman spectra show strong agreement with experimentally obtained data, confirming the molecular structure. Key predicted vibrational modes include the N-H stretching vibration, a crucial feature for identifying the amide group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical ¹H and ¹³C NMR chemical shifts for this compound have been calculated and show a good correlation with experimental spectra, further substantiating the computational model's accuracy.

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Functional Group | Assignment | Experimental FT-IR | Theoretical FT-IR |

|---|---|---|---|

| N-H | Stretching | 3271 | 3270 |

| C=O | Stretching | 1670 | 1672 |

| C-Cl | Stretching | 785 | 783 |

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These methods predict how a ligand might bind to a protein's active site and the stability of the resulting complex.

Molecular docking studies on this compound have been performed to predict its binding affinity against potential biological targets. In the study by Renuga Devi et al., the compound was docked into the active site of the human topoisomerase II-A protein. The results indicated a strong binding affinity, with a calculated binding energy of -7.8 kcal/mol. This suggests a potentially inhibitory interaction with the enzyme. The docking pose revealed that the compound fits well within the binding pocket of the protein.